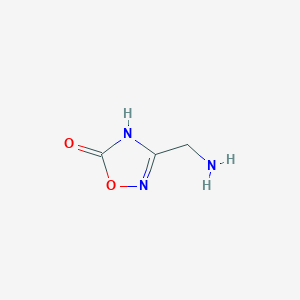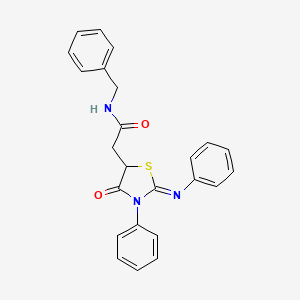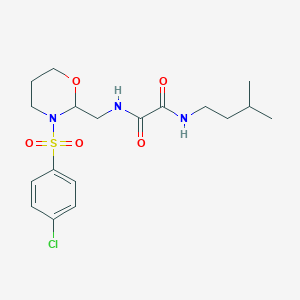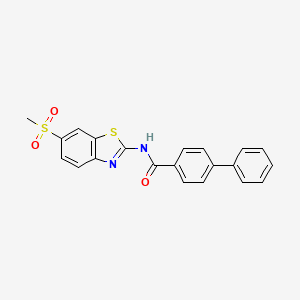![molecular formula C16H22ClNO2S B2365836 3-(3-Chlorphenyl)-N-[(4-Methoxythian-4-yl)methyl]propanamid CAS No. 2034452-82-7](/img/structure/B2365836.png)
3-(3-Chlorphenyl)-N-[(4-Methoxythian-4-yl)methyl]propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide is an organic compound that features a chlorophenyl group, a methoxytetrahydrothiopyran group, and a propanamide group
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with similar structures are often used as ligands in catalytic reactions.
Material Science: They can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Such compounds may act as inhibitors for specific enzymes.
Receptor Binding: They could be studied for their binding affinity to various biological receptors.
Medicine
Drug Development: The compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Similar compounds are sometimes used in the development of pesticides or herbicides.
Pharmaceuticals: They can be intermediates in the synthesis of more complex pharmaceutical agents.
Wirkmechanismus
Mode of Action
Given the lack of specific target information, it’s challenging to provide a detailed explanation of the compound’s interaction with its targets and any resulting changes .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: This can be achieved by chlorination of a phenyl compound.
Synthesis of the Methoxytetrahydrothiopyran Intermediate: This involves the formation of a tetrahydrothiopyran ring followed by methoxylation.
Coupling Reaction: The chlorophenyl and methoxytetrahydrothiopyran intermediates are coupled using a suitable reagent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiopyran ring.
Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-chlorophenyl)-N-methylpropanamide: Lacks the methoxytetrahydrothiopyran group.
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)propanamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and methoxytetrahydrothiopyran groups in 3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide may confer unique chemical properties and biological activities that are not observed in the similar compounds listed above.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2S/c1-20-16(7-9-21-10-8-16)12-18-15(19)6-5-13-3-2-4-14(17)11-13/h2-4,11H,5-10,12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSCTRGBRULEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)


![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2365758.png)


![2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride](/img/structure/B2365764.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2365770.png)



